Eribulin mesilate is synthesized through a multi-step process, and the dimer impurity arises during these synthetic pathways. The presence of impurities, including dimeric forms, can affect the pharmacological properties and safety profile of the drug.
Eribulin Dimer Impurity is classified under organic compounds, specifically as a dimeric form of a macrocyclic ketone derivative. It has been assigned the Chemical Abstracts Service number 2408645-13-4, indicating its unique identity in chemical databases.
The synthesis of eribulin mesilate involves several critical steps that include the formation of various intermediates. The purification processes aim to minimize impurities such as the dimeric form. Techniques employed in synthesis include:
The synthesis typically involves reactions between specific starting materials under controlled conditions to prevent the formation of undesired dimeric products. Parameters such as temperature, reaction time, and solvent choice are critical in minimizing impurity formation.
The molecular formula for Eribulin Dimer Impurity is , with a molecular weight of approximately 1442.763 g/mol. The structure consists of multiple cyclic components typical of macrocyclic compounds, which are crucial for their biological activity.
Eribulin Dimer Impurity can form through various chemical reactions during the synthesis process of eribulin mesilate. These reactions may include:
Understanding the reaction pathways that lead to dimer formation is crucial for improving synthetic routes and reducing impurities in the final product.
Research indicates that eribulin's mechanism involves:
Eribulin Dimer Impurity is characterized by:
Key chemical properties include:
Eribulin Dimer Impurity is primarily relevant in pharmaceutical research and development contexts. Its characterization is essential for:
Eribulin mesylate synthesis involves a 63-step process that includes macrocyclic closure and late-stage functionalization. Dimer impurities predominantly arise during final coupling reactions, particularly in the formation of the C1-C30 bond, where reactive intermediates like open-chain aldehydes undergo unintended aldol condensations [1] [4]. The C35 primary amine group in eribulin’s structure acts as a nucleophile, attacking electrophilic sites (e.g., C29 carbonyls) on adjacent molecules, leading to dimeric adducts [6]. Patent data reveals that dimerization peaks during epoxide ring-opening and mesylate salt formation, where high reagent concentrations promote intermolecular reactions [4].
Table 1: High-Risk Steps for Dimerization in Eribulin Synthesis
Synthetic Step | Reaction Type | Dimerization Mechanism |
---|---|---|
C1-C30 Bond Formation | Aldol Condensation | Aldehyde-enolate coupling |
Epoxide Ring-Opening | Nucleophilic Substitution | Amine-mediated cross-linking |
Mesylate Salt Crystallization | Acid-Base Reaction | Intermolecular sulfonate bonding |
Dimerization occurs via two primary mechanisms:
Solvent polarity dictates dimer solubility:
Table 2: Solvent/Temperature Effects on Dimer Formation
Solvent | Polarity (Dielectric Constant) | Temperature (°C) | Dimer Impurity (%) |
---|---|---|---|
Methanol | 32.7 | 20 | 0.4 |
Dichloromethane | 8.9 | 25 | 2.1 |
Toluene | 2.4 | 30 | 3.8 |
Acetonitrile | 37.5 | 20 | 0.6 |
Chiral catalysts (e.g., Jacobsen’s catalyst) used for asymmetric C-C bond formation inadvertently accelerate dimerization. Residual palladium (from coupling steps) oxidizes eribulin’s catechol moieties, producing quinone intermediates that undergo Michael addition with amines, forming covalent dimers [5] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7